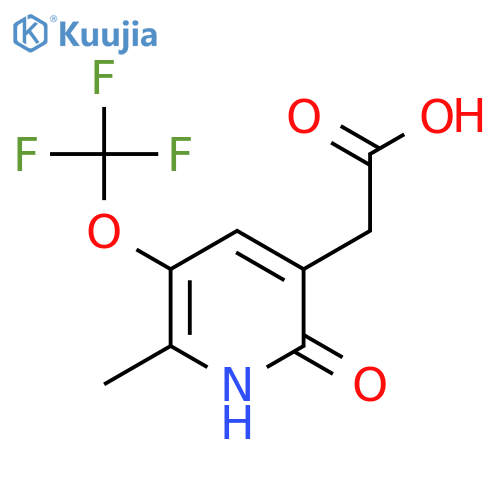Cas no 1806735-12-5 (2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid)

1806735-12-5 structure
商品名:2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid
CAS番号:1806735-12-5
MF:C9H8F3NO4
メガワット:251.159333229065
CID:4829562
2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid
-
- インチ: 1S/C9H8F3NO4/c1-4-6(17-9(10,11)12)2-5(3-7(14)15)8(16)13-4/h2H,3H2,1H3,(H,13,16)(H,14,15)
- InChIKey: NJGLEHUFSUJTEX-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C(NC=1C)=O)CC(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 422
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 75.6
2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029098641-1g |
2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid |
1806735-12-5 | 97% | 1g |
$1,564.50 | 2022-03-31 |
2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid 関連文献
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
1806735-12-5 (2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid) 関連製品
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
